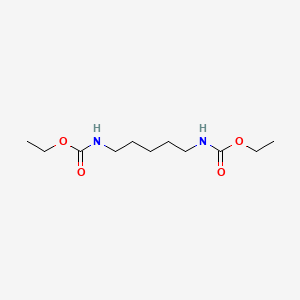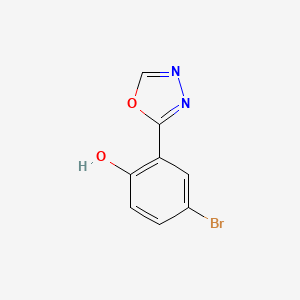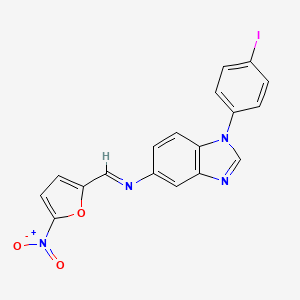
2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its complex structure, which includes benzyl, tert-butyl, and dimethyl groups attached to the pyrrole ring
準備方法
The synthesis of 2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The benzyl, tert-butyl, and dimethyl groups are introduced through various substitution reactions. For example, Friedel-Crafts alkylation can be used to introduce the tert-butyl group.
Esterification: The carboxyl groups are esterified using alcohols in the presence of acid catalysts to form the final ester product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can be compared with other pyrrole derivatives such as:
2,4-Dimethylpyrrole: A simpler pyrrole derivative with fewer substituents, used in basic research and as an intermediate in organic synthesis.
4-tert-Butyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: A similar compound with an ethyl ester group, used in similar applications but with different reactivity and properties.
1,2,5-Trimethylpyrrole: Another pyrrole derivative with different substitution patterns, used in the synthesis of natural products and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
69912-08-9 |
|---|---|
分子式 |
C19H23NO4 |
分子量 |
329.4 g/mol |
IUPAC名 |
2-O-benzyl 4-O-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-12-15(17(21)24-19(3,4)5)13(2)20-16(12)18(22)23-11-14-9-7-6-8-10-14/h6-10,20H,11H2,1-5H3 |
InChIキー |
RGMZBIYJTSNGTO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)





![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)

![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)


![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)


